4-[(2,4-Dimethylbenzyl)oxy]chromane
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Overview
Description
4-[(2,4-Dimethylbenzyl)oxy]chromane is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol It is a derivative of chromane, a bicyclic organic compound, and features a 2,4-dimethylbenzyl group attached to the oxygen atom of the chromane ring
Preparation Methods
The synthesis of 4-[(2,4-Dimethylbenzyl)oxy]chromane typically involves the reaction of chromane with 2,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2,4-Dimethylbenzyl)oxy]chromane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Scientific Research Applications
4-[(2,4-Dimethylbenzyl)oxy]chromane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylbenzyl)oxy]chromane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to affect oxidative stress and inflammation .
Comparison with Similar Compounds
4-[(2,4-Dimethylbenzyl)oxy]chromane can be compared with other similar compounds, such as:
4-[(2,4-Dimethylphenyl)oxy]chromane: Similar structure but with a phenyl group instead of a benzyl group.
4-[(2,4-Dimethylbenzyl)oxy]coumarin: Contains a coumarin ring instead of a chromane ring.
4-[(2,4-Dimethylbenzyl)oxy]flavone: Features a flavone ring structure.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)12-20-18-9-10-19-17-6-4-3-5-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLVEWLDKBLSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2CCOC3=CC=CC=C23)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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